molecular formula C12H9BrN8S B11056131 6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11056131
M. Wt: 377.23 g/mol
InChI Key: UFLGKUQWNYNPGT-UHFFFAOYSA-N
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Description

6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines multiple functional groups, including a brominated pyrazole, a pyrazine, and a triazolothiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common route includes:

    Formation of the Pyrazole Ring: Starting with a suitable diketone, the pyrazole ring is formed through a condensation reaction with hydrazine derivatives under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.

    Formation of the Triazolothiadiazole Core: This involves cyclization reactions where the brominated pyrazole is reacted with thiosemicarbazide and a pyrazine derivative under reflux conditions in solvents like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the brominated pyrazole using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in polar aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: De-brominated pyrazole derivatives.

    Substitution: Amino or thio-substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological studies.

Medicine

In medicinal chemistry, 6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is being explored for its potential as an anti-cancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation is of particular interest.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties, given its heterocyclic structure.

Mechanism of Action

The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyrazole and triazolothiadiazole moieties can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt critical pathways in cells, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(4-methyl-1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The presence of the bromine atom in 6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole makes it unique compared to its chloro or methyl counterparts. Bromine’s larger atomic size and different electronic properties can lead to distinct reactivity and interaction profiles, making this compound particularly interesting for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C12H9BrN8S

Molecular Weight

377.23 g/mol

IUPAC Name

6-(4-bromo-2,5-dimethylpyrazol-3-yl)-3-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H9BrN8S/c1-6-8(13)9(20(2)18-6)11-19-21-10(16-17-12(21)22-11)7-5-14-3-4-15-7/h3-5H,1-2H3

InChI Key

UFLGKUQWNYNPGT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Br)C2=NN3C(=NN=C3S2)C4=NC=CN=C4)C

Origin of Product

United States

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